Sinulariolide
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Overview
Description
Sinulariolide is a natural product found in Sinularia capillosa and Sinularia flexibilis with data available.
Scientific Research Applications
Cancer Treatment and Apoptosis Induction:
- Sinulariolide has demonstrated efficacy in inhibiting hepatocellular carcinoma cell migration and invasion by suppressing matrix metalloproteinase-2/-9 through MAPKs and PI3K/Akt signaling pathways (Wu et al., 2015).
- It has also shown effects on melanoma cell growth and apoptosis through mitochondrial-related pathways and activation of caspase cascade (Li et al., 2013).
- Furthermore, this compound induced apoptosis in hepatocellular carcinoma via mitochondrial-related apoptotic and PERK/eIF2α/ATF4/CHOP pathway (Chen et al., 2013).
Inhibition of Cell Migration and Invasion:
- Studies have shown that this compound suppresses cell migration and invasion in human bladder cancer cells by inhibiting matrix metalloproteinase-2/-9 and urokinase through the PI3K/AKT/mTOR signaling pathway (Cheng et al., 2017).
- It also inhibited gastric cancer cell migration and invasion by downregulating the EMT process and suppressing FAK/PI3K/AKT/mTOR and MAPKs signaling pathways (Wu et al., 2019).
Immunomodulatory Effects:
- This compound has shown potential in suppressing LPS-induced phenotypic and functional maturation of dendritic cells, highlighting its immunomodulatory capabilities (Chung et al., 2017).
Properties
CAS No. |
56326-25-1 |
---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(8Z)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6- |
InChI Key |
FONRUOAYELOHDC-MLPAPPSSSA-N |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
Synonyms |
11-epi-sinulariolide sinulariolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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